molecular formula C19H18N4O B11709611 Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide

Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide

Cat. No.: B11709611
M. Wt: 318.4 g/mol
InChI Key: NEQJMAMMHVFYCV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide typically involves the condensation of quinoline-2-carboxylic acid hydrazide with 4-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.

    4-Dimethylaminobenzaldehyde: Another precursor used in the synthesis.

    Other Quinoline Derivatives: Compounds with similar structures but different substituents.

Uniqueness

Quinoline-2-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide is unique due to the presence of both the quinoline ring and the 4-dimethylamino-benzylidene moiety. This combination may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23(2)16-10-7-14(8-11-16)13-20-22-19(24)18-12-9-15-5-3-4-6-17(15)21-18/h3-13H,1-2H3,(H,22,24)/b20-13+

InChI Key

NEQJMAMMHVFYCV-DEDYPNTBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.